Cas no 898754-74-0 (2-Azetidinomethyl-3'-chlorobenzophenone)
898754-74-0 structure
Product Name:2-Azetidinomethyl-3'-chlorobenzophenone
Numéro CAS:898754-74-0
Le MF:C17H16ClNO
Mégawatts:285.768043518066
CID:872950
PubChem ID:24725307
Update Time:2025-11-05
2-Azetidinomethyl-3'-chlorobenzophenone Propriétés chimiques et physiques
Nom et identifiant
-
- [2-(azetidin-1-ylmethyl)phenyl]-(3-chlorophenyl)methanone
- 2-AZETIDINOMETHYL-3'-CHLOROBENZOPHENONE
- 2-AZETIDIN-1-YLMETHYL-3'-CHLOROBENZOPHENONE
- 1-{[2-(3-CHLOROBENZOYL)PHENYL]METHYL}AZETIDINE
- DTXSID30643702
- (2-(Azetidin-1-ylmethyl)phenyl)(3-chlorophenyl)methanone
- {2-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone
- SB52087
- AKOS016020686
- 898754-74-0
- 2-Azetidinomethyl-3'-chlorobenzophenone
-
- MDL: MFCD03842590
- Piscine à noyau: 1S/C17H16ClNO/c18-15-7-3-6-13(11-15)17(20)16-8-2-1-5-14(16)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2
- La clé Inchi: OBRLYPKEGPICOB-UHFFFAOYSA-N
- Sourire: ClC1=CC=CC(=C1)C(C1=CC=CC=C1CN1CCC1)=O
Propriétés calculées
- Qualité précise: 285.09200
- Masse isotopique unique: 285.0920418g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 4
- Complexité: 342
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.9
- Surface topologique des pôles: 20.3Ų
Propriétés expérimentales
- Dense: 1.24
- Point d'ébullition: 440.7°C at 760 mmHg
- Point d'éclair: 220.3°C
- Indice de réfraction: 1.623
- Le PSA: 20.31000
- Le LogP: 3.71460
2-Azetidinomethyl-3'-chlorobenzophenone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | A097275-250mg |
2-Azetidinomethyl-3'-chlorobenzophenone |
898754-74-0 | 250mg |
$ 440.00 | 2022-06-08 | ||
| TRC | A097275-500mg |
2-Azetidinomethyl-3'-chlorobenzophenone |
898754-74-0 | 500mg |
$ 735.00 | 2022-06-08 | ||
| Chemenu | CM284185-1g |
(2-(Azetidin-1-ylmethyl)phenyl)(3-chlorophenyl)methanone |
898754-74-0 | 95% | 1g |
$409 | 2021-06-09 | |
| Chemenu | CM284185-5g |
(2-(Azetidin-1-ylmethyl)phenyl)(3-chlorophenyl)methanone |
898754-74-0 | 95% | 5g |
$1320 | 2021-06-09 | |
| Chemenu | CM284185-1g |
(2-(Azetidin-1-ylmethyl)phenyl)(3-chlorophenyl)methanone |
898754-74-0 | 95% | 1g |
$524 | 2024-07-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666313-1g |
(2-(Azetidin-1-ylmethyl)phenyl)(3-chlorophenyl)methanone |
898754-74-0 | 98% | 1g |
¥5443.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666313-5g |
(2-(Azetidin-1-ylmethyl)phenyl)(3-chlorophenyl)methanone |
898754-74-0 | 98% | 5g |
¥19046.00 | 2024-04-26 | |
| Crysdot LLC | CD11024499-1g |
(2-(Azetidin-1-ylmethyl)phenyl)(3-chlorophenyl)methanone |
898754-74-0 | 95+% | 1g |
$433 | 2024-07-19 | |
| Crysdot LLC | CD11024499-5g |
(2-(Azetidin-1-ylmethyl)phenyl)(3-chlorophenyl)methanone |
898754-74-0 | 95+% | 5g |
$1401 | 2024-07-19 |
2-Azetidinomethyl-3'-chlorobenzophenone Littérature connexe
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
898754-74-0 (2-Azetidinomethyl-3'-chlorobenzophenone) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membre gold
Fournisseur de Chine
Réactif
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot